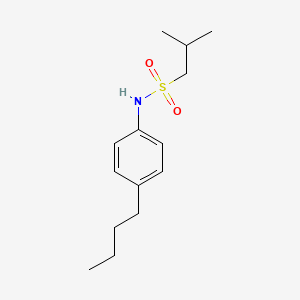![molecular formula C20H24N2O3S B5175273 N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5175273.png)
N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide, also known as ADMB, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. ADMB is a complex molecule with a unique structure that makes it an attractive target for synthesis and research.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide exhibits potent inhibitory activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has also been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. In addition, N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been investigated for its potential applications in material science, including the development of new types of polymers and coatings.
Wirkmechanismus
The exact mechanism of action of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer cell growth and inflammation. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell growth. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the reduction of inflammation and pain. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has also been found to modulate the expression of various genes involved in cancer cell growth and inflammation. In addition, N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide in lab experiments include its potent inhibitory activity against cancer cells and its low toxicity and high selectivity. N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide also exhibits good solubility in various solvents, making it easy to handle and manipulate in lab settings. However, the synthesis of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is challenging and requires specialized knowledge and skills in organic chemistry. In addition, N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide. One area of interest is the development of new anticancer drugs based on the structure of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide. Researchers are also investigating the potential applications of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide in material science, including the development of new types of polymers and coatings. In addition, more research is needed to fully understand the mechanism of action of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide and its effects on various biochemical and physiological processes. Finally, studies are needed to investigate the potential side effects of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide and its safety profile in humans.
Synthesemethoden
The synthesis of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide involves a multi-step process that requires specialized knowledge and skills in organic chemistry. The initial step involves the preparation of 3,4-dimethylbenzaldehyde, which is then reacted with methylsulfonyl chloride to form 3,4-dimethylbenzaldehyde methylsulfonate. The resulting product is then reacted with N-allyl-4-aminobenzamide to produce N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide. The synthesis of N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is challenging due to the complex nature of its structure and requires careful optimization of reaction conditions to achieve high yields.
Eigenschaften
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-5-12-21-20(23)18-9-7-17(8-10-18)14-22(26(4,24)25)19-11-6-15(2)16(3)13-19/h5-11,13H,1,12,14H2,2-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAKSXFUTRQPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC=C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B5175191.png)

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5175200.png)

![tert-butyl {1-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-4-piperidinyl}carbamate](/img/structure/B5175220.png)
![2-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide](/img/structure/B5175225.png)
![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5175232.png)
![diethyl [3-(diethylamino)propyl]phosphonate](/img/structure/B5175240.png)


![(3aS*,6aR*)-3-[2-(1-piperidinyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5175285.png)
![4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B5175292.png)
![methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5175312.png)